4-Cyano-2-nitrobenzene-1-sulfonyl chloride
Overview
Description
4-Cyano-2-nitrobenzene-1-sulfonyl chloride , also known by its IUPAC name 2-cyano-4-nitrobenzenesulfonyl chloride , is a chemical compound with the molecular formula C₇H₃ClN₂O₄S . It is characterized by a sulfonyl chloride functional group attached to a nitrobenzene ring. The compound’s melting point is in the range of 108-109°C .
Physical And Chemical Properties Analysis
Scientific Research Applications
Molecular Structure and Spectroscopic Studies
A study conducted by Nagarajan and Krishnakumar (2018) on a derivative of 4-Cyano-2-nitrobenzene-1-sulfonyl chloride, 4-Cyano-2-methoxybenzenesulfonyl Chloride (4C2MBSC), delves into its molecular structure, vibrational spectroscopic properties, and theoretical analyses such as HOMO-LUMO studies and non-linear optical (NLO) properties. They utilized FTIR spectra, density functional theory, and ab initio methods to understand the compound's electronic and chemical behaviors, indicating the chemical significance and spectroscopic properties of sulfonyl chloride derivatives in scientific research (Nagarajan & Krishnakumar, 2018).
Synthesis and Biological Activity
Another aspect of research focuses on synthesizing new derivatives from 4-Cyano-2-nitrobenzene-1-sulfonyl chloride and evaluating their biological activities. Kumar et al. (2020) synthesized a series of 4-chloro-3-nitrobenzene sulfonamide derivatives and assessed their antimicrobial activities. This study highlights the synthetic versatility of sulfonyl chloride derivatives in producing biologically active compounds, showcasing their utility in medicinal chemistry (Kumar et al., 2020).
Chemical Reactions and Mechanisms
Research on the chemical reactivity and mechanisms involving 4-Cyano-2-nitrobenzene-1-sulfonyl chloride derivatives includes studies on nitro group substitution reactions. Wróbel et al. (2021) investigated the substitution of a nitro group by diazonium salts in σH-Adducts of carbanions to mono-nitrobenzenes, leading to the formation of substituted azobenzenes and indazoles. This study provides insight into the reactivity of nitrobenzene derivatives and their potential applications in synthesizing complex organic molecules (Wróbel et al., 2021).
Technological Applications
The electrochemical properties of nitrobenzene derivatives, closely related to 4-Cyano-2-nitrobenzene-1-sulfonyl chloride, have been studied for their potential in technological applications. Silvester et al. (2006) explored the electrochemical reduction of nitrobenzene and 4-nitrophenol in ionic liquids, providing insights into the mechanisms of reduction in these alternative solvents. Such studies are fundamental for the development of new electrochemical sensors and devices (Silvester et al., 2006).
properties
IUPAC Name |
4-cyano-2-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-2-1-5(4-9)3-6(7)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFCPNUZSLHPNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2-nitrobenzene-1-sulfonyl chloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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